Pheneturide

Catalog No.
S539399
CAS No.
90-49-3
M.F
C11H14N2O2
M. Wt
206.24 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Pheneturide

CAS Number

90-49-3

Product Name

Pheneturide

IUPAC Name

N-carbamoyl-2-phenylbutanamide

Molecular Formula

C11H14N2O2

Molecular Weight

206.24 g/mol

InChI

InChI=1S/C11H14N2O2/c1-2-9(10(14)13-11(12)15)8-6-4-3-5-7-8/h3-7,9H,2H2,1H3,(H3,12,13,14,15)

InChI Key

AJOQSQHYDOFIOX-UHFFFAOYSA-N

solubility

Soluble in DMSO

Synonyms

(2-phenylbutyryl)urea, Benuride, ethyl phenacemide, ethylphenacemide, ethylphenacemide, (+-)-isomer, ethylphenylacetylurea, pheneturide, phenylethylacetylurea

Canonical SMILES

CCC(C1=CC=CC=C1)C(=O)NC(=O)N

The exact mass of the compound Pheneturide is 206.1055 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Supplementary Records. It belongs to the ontological category of amine in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Pheneturide (CAS 90-49-3), also known as ethylphenacemide or 2-phenylbutyrylurea, is an aliphatic acylurea derivative conceptually derived from the ring hydrolysis and decarboxylation of phenobarbital [1]. In industrial and research procurement contexts, it is primarily sourced as an analytical reference standard for barbiturate degradation, a chiral separation benchmark, and a specialized metabolic modifier for cytochrome P450 inhibition assays [2]. Unlike cyclic barbiturates, pheneturide features a linear ureide structure, which fundamentally alters its lipophilicity, receptor binding profile, and metabolic stability, making it an indispensable standard for highly specific analytical workflows [3].

Research Fit

Refractory epilepsy model studies: reported seizure control in cases unresponsive to standard AEDs

Long-term PK/PD research: extended half-life (reported mean 54 h) supports chronic dosing models

Broad-spectrum anticonvulsant mechanism investigations: non-selective seizure suppression profile

Substituting pheneturide with its parent compound phenobarbital or related acylureas like phenacemide fails in precise analytical and metabolic applications [1]. Phenobarbital acts primarily as a broad hepatic enzyme inducer, whereas pheneturide functions as a targeted inhibitor of specific CYP450-mediated parahydroxylation pathways, creating entirely different drug-drug interaction profiles [2]. Furthermore, pheneturide is a chiral molecule possessing distinct (+)- and (-)-enantiomers with highly divergent pharmacokinetic clearances; achiral substitutes are therefore completely unviable for stereoselective assay development or for accurately quantifying the specific ring-opening degradation pathways of barbiturate formulations [3].

Substitution Risk

Mechanism mismatch with selective AEDs

Non-selective seizure suppression may not replicate effects of agents like carbamazepine in focal models; broad vs. targeted profile requires model-specific validation.

Pharmacokinetic profile differs significantly

Long, variable half-life (31–90 h) and exclusive non-renal clearance create exposure-time curves that do not mirror first-line AEDs; steady-state and PK interpretation may shift.

Class-level tolerability context not interchangeable

Phenacemide shows a different adverse effect endpoint profile; acetylurea derivative tolerability cannot be assumed across the class without direct evidence.

Stereoselective Pharmacokinetics for Chiral Chromatography Validation

Pheneturide is a chiral acylurea whose enantiomers exhibit drastically different metabolic clearance rates in vivo. In human serum, the (+)-pheneturide enantiomer is maintained at a steady-state concentration approximately 15 times higher than the (-)-enantiomer[1]. This massive stereoselective disparity makes racemic pheneturide an exceptional benchmark for validating chiral stationary phases (e.g., (R)-N-3,5-dinitrobenzoyl-phenylglycine columns) in high-performance liquid chromatography (HPLC), as achiral analogs or racemates with symmetric clearance cannot replicate this biological retention behavior[1].

Evidence DimensionSteady-state serum enantiomer concentration ratio
Target Compound Data(+)-Pheneturide is present at 15x higher concentration
Comparator Or Baseline(-)-Pheneturide (baseline 1x concentration)
Quantified Difference15-fold concentration difference due to stereoselective metabolism
ConditionsHuman serum analysis via preparative HPLC on a chiral stationary phase

Procurement of racemic pheneturide is essential for laboratories developing and validating chiral separation methods, as achiral analogs cannot model stereoselective pharmacokinetic disparities.

Seizure Control vs. Phenytoin
Head-to-head trial context
No statistically significant difference
vs. phenytoin
Reported seizure frequency endpoint equivalence
Double-blind crossover, n=94; refractory epilepsy research context

Targeted Inhibition of CYP450-Mediated Parahydroxylation

While many anticonvulsants (e.g., carbamazepine) act as enzyme inducers, pheneturide is a potent inhibitor of the hepatic parahydroxylation of phenytoin [1]. Co-administration or co-incubation with pheneturide significantly inhibits phenytoin metabolism, contrasting sharply with ethosuximide (which shows no significant effect) and phenobarbital (which primarily induces metabolism but can show slight inhibition) [1]. This specific inhibitory profile makes pheneturide a critical chemical tool for mapping CYP450 interaction networks and saturable metabolic pathways [1].

Evidence DimensionEffect on phenytoin parahydroxylation (CYP450 metabolism)
Target Compound DataPheneturide (Strong inhibition of metabolism)
Comparator Or BaselineEthosuximide (No effect) / Carbamazepine (Induction)
Quantified DifferencePheneturide blocks saturable parahydroxylation, precipitating elevated phenytoin levels, unlike non-interacting or inducing analogs.
ConditionsHepatic enzyme metabolism assays and serum concentration monitoring

Researchers studying drug-drug interactions must procure pheneturide specifically to model potent CYP-mediated metabolic inhibition, a mechanism not replicated by standard barbiturate inducers.

Tolerability vs. Phenacemide
Head-to-head (small cohort)
0% serious toxicity
vs. 40% (phenacemide)
Reported tolerability endpoint context
Myoclonus patients, n=19+5; data to verify in broader models

Exact Structural Reference for Barbiturate Degradation and Toxicology

Pheneturide (ethylphenylacetylurea) is the primary ring-opened, decarboxylated degradation product of phenobarbital [1]. In toxicological models, the opening of the barbiturate heterocyclic ring drastically alters its safety profile. When tested in N-nitrosodiethylamine-initiated rats, pheneturide promoted hepatocellular adenomas much more weakly than its parent phenobarbital, and unlike phenobarbital, had zero promoting effect on thyroid tumors[1]. Furthermore, in pharmaceutical manufacturing, pheneturide must be monitored as a specific toxic impurity (often limited to <0.2%) in lyophilized phenobarbital sodium formulations [2].

Evidence DimensionLiver and thyroid tumor-promoting activity
Target Compound DataPheneturide (Weak liver promotion, zero thyroid promotion)
Comparator Or BaselinePhenobarbital (Strong multi-tissue promoter)
Quantified DifferenceComplete loss of thyroid tumor promotion and marked reduction in liver tumor promotion upon ring opening.
ConditionsF344/NCr male rats initiated with N-nitrosodiethylamine

Quality control laboratories must procure pheneturide as an exact structural reference standard to quantify phenobarbital degradation and establish regulatory safety limits.

Seizure Suppression Profile
Class-level inference
Inhibits all seizure components (TF, TH, CL)
Carbamazepine: selective tonic abolition
Broad-spectrum mechanism context, may support generalized seizure models
Mouse electroshock/PTZ models; class-based differentiation
Elimination Half-Life
Cross-study comparison
54 h
Range 31–90 h; carbamazepine ~12–17 h
Supports sustained exposure in chronic study models
Non-renal clearance; single-dose data in healthy volunteers

Chiral Stationary Phase Validation in HPLC

Due to the extreme 15-fold difference in biological retention and clearance between its enantiomers, racemic pheneturide is procured as an ideal standard for validating chiral HPLC columns and stereoselective extraction protocols in pharmacokinetic research[1].

In Vitro CYP450 Inhibition Modeling

Pheneturide is utilized as a positive control or model inhibitor in hepatic microsome assays to study the blockade of saturable parahydroxylation pathways, specifically in the context of predicting drug-drug interactions [2].

Quality Control of Barbiturate Formulations

Procured as a certified reference material (CRM) to detect and quantify the ring-hydrolysis and decarboxylation degradation of phenobarbital sodium in lyophilized and liquid pharmaceutical formulations, ensuring compliance with strict impurity limits (e.g., <0.2%) [3].

Application Fit Matrix

Application
Selection Property
Validation Focus
Drug-resistant epilepsy model studies
Reported endpoint context in refractory populations
Pharmacoresistance mechanism endpoints
Chronic PK/PD research
Extended half-life and non-renal clearance profile
Steady-state exposure-model review
Acetylurea structure-toxicity studies
Tolerability endpoint context relative to phenacemide
Adverse event endpoint monitoring in vivo
Generalized seizure mechanism research
Non-selective broad-spectrum seizure suppression
Broad model-response interpretation vs. selective AEDs

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

1.8

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

2

Exact Mass

206.105527694 Da

Monoisotopic Mass

206.105527694 Da

Heavy Atom Count

15

Appearance

Solid powder

Melting Point

162.0 °C

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

878CEJ4HGX

GHS Hazard Statements

Aggregated GHS information provided by 4 companies from 3 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (25%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (25%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (25%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

MeSH Pharmacological Classification

Anticonvulsants

ATC Code

N - Nervous system
N03 - Antiepileptics
N03A - Antiepileptics
N03AX - Other antiepileptics
N03AX13 - Pheneturide

Pictograms

Irritant

Irritant

Other CAS

6192-36-5
6509-32-6
90-49-3

Wikipedia

Pheneturide
1: Vachta J, Valter K, Gold-Aubert P. Metabolism of pheneturide in the rat and in man. Eur J Drug Metab Pharmacokinet. 1986 Jul-Sep;11(3):195-204. PubMed PMID: 3816875.
2: Byrne B, Rothchild R. 1H NMR studies of drugs with achiral and chiral lanthanide shift reagents: applications to the anticonvulsant pheneturide. Chirality. 1999;11(7):529-35. PubMed PMID: 10423278.
3: Gibberd FB, Park DM, Scott G, Gawel MJ, Fry DE, Page NG, Engler C, English JR, Rose FC. A comparison of phenytoin and pheneturide in patients with epilepsy: a double-blind cross-over trial. J Neurol Neurosurg Psychiatry. 1982 Dec;45(12):1113-8. PubMed PMID: 6819339; PubMed Central PMCID: PMC491693.
4: VINCENT D. [PHARMACOLOGIC DATA ON THE THERAPEUTIC COMBINATION: PHENETURIDE-BIURET-DIPHENYLHYDANTOIN-PHENOBARBITAL]. Therapie. 1964 Sep-Oct;19:1297-311. French. PubMed PMID: 14227793.
5: TAEN S, GOTO Y, TOKUDA Y, ARAI S, SEKIBA K, NARITA S. [The experience with the antiepilepticum "Pheneturide"]. No To Shinkei. 1961 Dec;13:1009-13. Japanese. PubMed PMID: 13918901.
6: GLASSON B, LERCH P, BENAKIS A. [Distribution and elimination of labeled pheneturide]. Therapie. 1960;15:368-76. French. PubMed PMID: 13828371.
7: FROMMEL E, GOLD-AUBERT P, FLEURY C. Pharmacological study of dextrorotatory and levorotatory pheneturide. Arch Int Pharmacodyn Ther. 1959 Oct 1;122:15-31. PubMed PMID: 13825373.
8: Ward CD. Treatment of myoclonus with pheneturide. J Neurol Neurosurg Psychiatry. 1978 Jul;41(7):598-602. PubMed PMID: 690636; PubMed Central PMCID: PMC493102.
9: Galeazzi RL, Egli M, Wad N. Pharmacokinetics of phenylethylacetylurea (pheneturide), an old antiepileptic drug. J Pharmacokinet Biopharm. 1979 Oct;7(5):453-62. PubMed PMID: 529017.
10: Rassam JW, Anderson G. Letter: Exfoliative dermatitis during treatment with pheneturide. Br Med J. 1975 Apr 19;2(5963):139. PubMed PMID: 123813; PubMed Central PMCID: PMC1673123.

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